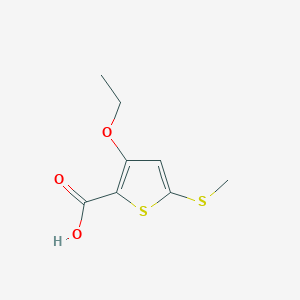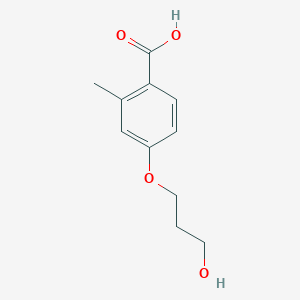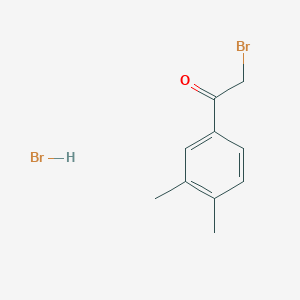
1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole is a complex organic compound that features a glucopyranosyl moiety linked to an imidazole ring
Preparation Methods
The synthesis of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole typically involves the acetylation of beta-d-glucopyranose followed by the introduction of the imidazole group. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a labeling agent for various biomolecules.
Industry: The compound’s properties make it valuable in the synthesis of complex organic molecules and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)imidazole involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety allows it to bind to carbohydrate-recognizing proteins, while the imidazole ring can participate in various chemical interactions. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl)imidazole can be compared with similar compounds such as:
2,3,4,6-Tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate: This compound is also used as a chiral derivatization reagent but features an isothiocyanate group instead of an imidazole ring.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This compound has an amino group and is used in the synthesis of disaccharides and other complex carbohydrates.
Beta-d-glucopyranose derivatives: Various derivatives of beta-d-glucopyranose, such as those with different acetylation patterns, can be used in similar applications but may have different reactivity and properties.
These comparisons highlight the unique features of this compound, particularly its imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O9 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-6-imidazol-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H22N2O9/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)19-6-5-18-8-19/h5-6,8,13-17H,7H2,1-4H3 |
InChI Key |
WTICWOCDMOSFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=CN=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)













